3-(Propan-2-ylidene)pyrrolidine-2,5-dione
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Overview
Description
3-(Propan-2-ylidene)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound features a five-membered pyrrolidine ring with a propan-2-ylidene substituent at the 3-position and two keto groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of succinic anhydride with isopropylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylidene group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine-2,5-diones.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Propan-2-ylidene)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through reversible or irreversible binding, depending on the specific structure of the compound and the enzyme . The molecular pathways involved often include the disruption of normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3-(Propan-2-ylidene)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,3-diones: These compounds have a similar pyrrolidine ring structure but differ in the position and nature of the substituents.
Pyrrolidine-2,4-diones: These compounds also feature a pyrrolidine ring but have different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
13678-37-0 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-propan-2-ylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H9NO2/c1-4(2)5-3-6(9)8-7(5)10/h3H2,1-2H3,(H,8,9,10) |
InChI Key |
AYWJVFYFWUYCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(=O)NC1=O)C |
Origin of Product |
United States |
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